molecular formula C14H10ClFO B7779341 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone CAS No. 845781-23-9

1-(4-Chloro-3-fluorophenyl)-2-phenylethanone

Cat. No.: B7779341
CAS No.: 845781-23-9
M. Wt: 248.68 g/mol
InChI Key: JETGOFXNIJXWJC-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-2-phenylethanone is a substituted acetophenone derivative featuring a 4-chloro-3-fluorophenyl group attached to the ketone moiety and a phenyl group at the adjacent carbon. Its synthesis typically involves halogenated precursors and nucleophilic substitution reactions under controlled conditions .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETGOFXNIJXWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257595
Record name 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-23-9
Record name 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

ComponentQuantityTemperatureTimeYieldSource
Fluorobenzene150 g0°C → 80°C4 h85%
Phenyl acetyl chloride47 g
AlCl₃33 g

Halogenation Strategies

Post-acylation halogenation is critical for introducing chlorine at the meta position. US8946479B2 details a two-step process:

  • Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride to form 1-(4-fluorophenyl)-2-phenylethanone.

  • Chlorination using sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) under controlled conditions.
    The patent reports an 85.9% yield for 2-chloro-1-(4-fluorophenyl)-2-phenylethanone after purification via sodium bicarbonate washes and solvent distillation.

Purification and Characterization

Workup Procedures

Post-reaction workup typically involves:

  • Acid-base extraction : Separation of organic and aqueous layers using hydrochloric acid (HCl) and sodium bicarbonate (NaHCO₃).

  • Solvent removal : Distillation under reduced pressure to isolate the crude product.

  • Recrystallization : Use of isopropyl alcohol or acetone to enhance purity.

Analytical Data

While spectral data for this compound are unavailable, analogous compounds exhibit characteristic signals:

  • ¹H NMR : Aromatic protons appear as multiplet clusters at δ 7.1–7.7 ppm, with ketone carbonyls absent due to rapid relaxation.

  • ¹³C NMR : Carbonyl carbons resonate near δ 195–205 ppm, with halogenated aromatic carbons between δ 115–135 ppm.

Challenges and Optimization Opportunities

Regioselectivity Issues

The simultaneous presence of chloro and fluoro substituents complicates regiochemical control. Computational modeling (e.g., DFT calculations) could predict preferential substitution sites, guiding experimental designs.

Catalyst Efficiency

AlCl₃, while effective, generates stoichiometric waste. Transitioning to heterogeneous catalysts (e.g., zeolites or ionic liquids) may improve sustainability without compromising yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 4-chloro-3-fluorobenzoic acid.

    Reduction: Formation of 1-(4-chloro-3-fluorophenyl)-2-phenylethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-3-fluorophenyl)-2-phenylethanone is explored as an intermediate in drug synthesis due to its biological activity. Notable applications include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting cell membrane integrity and inhibiting nucleic acid synthesis, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. It acts by modulating cell cycle regulators and apoptotic pathways, suggesting potential therapeutic applications in oncology.

The compound's ability to interact with biological targets enhances its relevance in pharmacology:

  • Electrophilic Nature : As an electrophile, it can react with nucleophilic sites in proteins and nucleic acids, leading to enzyme inhibition or disruption of cellular processes.
  • Mechanistic Insights : The interaction studies reveal that it can bind to specific enzymes or receptors, altering their activity and contributing to various biological effects.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications such as:

  • Synthesis of Dyes and Pigments : The compound serves as a precursor in the manufacture of various dyes due to its stable chemical structure.
  • Development of Specialty Chemicals : Its reactivity allows for the creation of complex organic molecules used in different industrial processes.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy Study : Research demonstrated that concentrations as low as 50 µg/mL effectively inhibited bacterial growth, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Study : In vitro assays indicated that treatment with this compound resulted in a significant reduction in cell viability among human cancer cell lines, suggesting its potential role as an anticancer therapeutic agent.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to altered cellular processes. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards certain targets, influencing its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

1-(3-Chlorophenyl)-2-phenylethanone (CAS 62482-45-5)
  • Structure : Chlorine at the meta-position of the phenyl ring.
  • Properties : Reduced electron-withdrawing effect compared to the 4-chloro-3-fluoro derivative. The meta-chloro configuration lowers molecular symmetry, affecting crystallization behavior .
  • Safety : Classified under UN GHS guidelines with specific first-aid measures for inhalation exposure .
1-(4-Chlorophenyl)-2-phenylethanone
  • Structure : Chlorine at the para-position.
  • Synthesis: Prepared via reactions with 2-bromo-1-(4-chlorophenyl)-2-phenylethanone in ethanol under nitrogen, yielding crystalline products refined using SHELX software .
  • Applications: Intermediate in antifungal agents like 2-Chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, which shows activity against Candida spp. .
1-(4-Fluorophenyl)-2-phenylethanone
  • Structure : Fluorine at the para-position.
  • Effects : Fluorine’s strong electron-withdrawing nature enhances ketone reactivity in nucleophilic additions. The smaller atomic radius of fluorine vs. chlorine reduces steric hindrance .

Functional Group Modifications

2-Chloro-2-(4-Chlorophenylsulfonyl)-1-phenylethanone
  • Structure : Sulfonyl and chloro groups at C2 and C4 positions.
  • Activity : Demonstrated antifungal efficacy against Candida via mechanisms likely involving sulfonyl group interactions with fungal enzymes .
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone (BIA 3-202)
  • Structure : Nitro and dihydroxy groups on the phenyl ring.
  • Applications : A reversible COMT inhibitor used in Parkinson’s disease treatment. The nitro group enhances binding affinity to the enzyme’s active site .

Halogenated Derivatives

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2)
  • Structure : Two chlorines at meta-positions and a trifluoromethyl group.
  • Properties : Increased lipophilicity and thermal stability due to trifluoromethyl substitution, making it suitable for high-temperature reactions .
1-(4-Bromophenyl)-2-phenylethanone (CAS 2001-29-8)
  • Structure : Bromine at the para-position.
  • Reactivity : Bromine’s higher polarizability compared to chlorine facilitates Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Positional Isomers and Their Impacts

Compound Name Substituent Positions Melting Point (°C) Key Applications References
1-(4-Chloro-3-fluorophenyl)-2-phenylethanone 4-Cl, 3-F Not reported Pharmaceutical intermediates
1-(3-Chlorophenyl)-2-phenylethanone 3-Cl Not reported Safety studies
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone 4-Cl, 4-Me Not reported Crystallography studies
1-(2-Hydroxyphenyl)-2-phenylethanone 2-OH 89° (after derivatization) Photostabilizers

Notes:

  • Melting Points: Hydroxy-substituted derivatives (e.g., 1-(2-hydroxyphenyl)-2-phenylethanone) exhibit lower melting points due to hydrogen bonding .
  • Safety : Meta-chloro derivatives require stringent handling protocols compared to para-substituted analogs .

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2-phenylethanone, an organic compound with the molecular formula C15H12ClFO, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a phenyl group and a ketone functional group, featuring both chloro and fluoro substituents on the aromatic ring, which significantly influence its reactivity and biological interactions.

  • Molecular Weight : Approximately 248.68 g/mol
  • Structure : The presence of both chloro and fluoro groups enhances the compound's reactivity compared to similar compounds, making it a subject of interest in various fields, including medicinal chemistry and materials science.

This compound exhibits notable biological activities, primarily through its interactions with various biological targets. Studies have shown that it can act as an inhibitor for specific enzymes, thereby influencing several metabolic pathways.

Interaction Studies

Research indicates that this compound interacts with key biological targets, including:

Case Study 1: Inhibition of SARS-CoV PLpro

In a study evaluating various derivatives of chloro-substituted compounds, this compound was noted for its significant inhibitory activity against SARS-CoV PLpro. The compound displayed an IC50 value indicating effective inhibition at low concentrations, suggesting its potential use in antiviral therapies .

Case Study 2: Structural Analysis and Biological Evaluation

A structural analysis involving the synthesis of related compounds revealed that the orientation of substituents on the aromatic ring plays a crucial role in biological activity. The alignment of the chloro and fluoro groups was found to enhance binding affinity to target enzymes, further supporting the compound's role in drug design .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Chloro-1-(4-fluorophenyl)-2-phenylethanoneC15H12ClFSimilar structure; potential for different reactivityModerate inhibition of proteases
4-ChloroacetophenoneC8H7ClOLacks fluorine; used in similar applicationsAntimicrobial properties observed
4-FluorobenzophenoneC13H9FONo chlorine; used in materials scienceLimited biological activity reported

The unique combination of chloro and fluoro substituents in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • Antiviral Applications : Its ability to inhibit viral proteases positions it as a candidate for further research into antiviral medications.
  • Antimicrobial Potential : While specific antimicrobial data are sparse, initial findings suggest it may exhibit activity against certain bacterial strains.

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone in academic settings?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling. For example, derivatives like 1-(3-fluorophenyl)-2-phenylethanone are synthesized from substituted benzoic acids (e.g., 3-fluorobenzoic acid) using protocols involving acid chlorides and AlCl₃ catalysis. The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3), yielding ~78% purity .

Key Steps:

Activation of benzoic acid to acid chloride.

Friedel-Crafts acylation with benzene derivatives.

Purification via silica gel chromatography.

Q. What spectroscopic and crystallographic techniques are used for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions and electronic environments. For example, the carbonyl group (C=O) typically resonates at ~200 ppm in ¹³C NMR.
  • X-ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths and angles. Derivatives like 1-(naphthalen-2-yl)-2-phenylethanone have been structurally validated this way .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 248.06 for C₁₄H₁₀ClFO).

Advanced Research Questions

Q. How can computational methods like DFT optimize synthetic pathways or predict electronic properties?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates thermochemical properties, such as atomization energies (average error: 2.4 kcal/mol). Applications include:

  • Predicting reaction intermediates in Friedel-Crafts acylation.
  • Simulating electronic transitions (UV-Vis spectra) for photochemical studies.
  • Analyzing substituent effects on carbonyl reactivity (e.g., electron-withdrawing Cl/F groups reduce electron density at the ketone) .

Q. How do reaction conditions (solvent, catalyst) influence yield and purity?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilic acylation. Non-polar solvents (hexane) improve selectivity in sterically hindered systems.
  • Catalyst Optimization: AlCl₃ is standard for Friedel-Crafts, but FeCl₃ or ionic liquids reduce environmental toxicity. For example, AlCl₃ yields 78% for 1-(3-fluorophenyl)-2-phenylethanone, while FeCl₃ drops yields to ~60% .
  • Temperature Control: Reactions at 0–5°C minimize side products like polyacylated derivatives.

Q. How can pharmacophore modeling guide biological activity studies?

Methodological Answer: Pharmacophore models (e.g., using DISCO or UNITY ) identify structural motifs critical for binding. For example:

  • Aromatic ketones (e.g., 2-phenylethanone core) may target enzymes like glutathione peroxidase (GPX4) .
  • Substituted phenyl groups (Cl/F) enhance lipophilicity and membrane permeability.
  • Case Study: A pharmacophore for muscarinic M₃ antagonists identified 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone (pA₂ 6.67) as a potent lead .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR, X-ray, and IR to cross-verify functional groups. For example, conflicting NOESY signals can be resolved via X-ray-derived torsion angles .
  • Dynamic NMR: Assess rotational barriers in flexible substituents (e.g., phenyl rings) to explain split peaks.
  • High-Resolution Crystallography: SHELXL’s TWIN and HKLF5 commands handle twinned data common in halogenated derivatives .

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